(1-Cyclopropyl-1H-imidazol-5-yl)methanamine
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Overview
Description
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanamine group. The empirical formula for this compound is C7H13N3, and it is often studied in its dihydrochloride form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products
Scientific Research Applications
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-5-yl)methanamine: Similar in structure but with a methyl group instead of a cyclopropyl group.
(1-Phenyl-1H-imidazol-5-yl)methanamine: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-cyclopropylimidazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-7-4-9-5-10(7)6-1-2-6/h4-6H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFDQDBERIAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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